Oxiranemethanol, 3-pentyl-

Catalog No.
S14633981
CAS No.
101758-85-4
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxiranemethanol, 3-pentyl-

CAS Number

101758-85-4

Product Name

Oxiranemethanol, 3-pentyl-

IUPAC Name

(3-pentyloxiran-2-yl)methanol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-7-8(6-9)10-7/h7-9H,2-6H2,1H3

InChI Key

PFEZFCUFFWFUKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(O1)CO

Oxiranemethanol, 3-pentyl- is an organic compound classified under the oxirane family, characterized by the presence of an epoxide group. Its molecular formula is C8H16O2C_8H_{16}O_2 and it has a molecular weight of 144.21 g/mol. The compound is also known by its IUPAC name, (3-pentyloxiran-2-yl)methanol, and its CAS number is 101758-85-4. The structure includes a pentyl group attached to the epoxide, which influences its chemical reactivity and biological interactions .

Due to its epoxide functionality:

  • Oxidation: The epoxide group can be oxidized to form diols. Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
  • Reduction: Reduction reactions can convert the epoxide group into an alcohol, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can occur, leading to the opening of the epoxide ring and formation of various substituted products under acidic or basic conditions.

Major Products Formed

  • Diols: Resulting from oxidation.
  • Alcohols: Formed through reduction.
  • Substituted products: Produced via nucleophilic substitution.

Research indicates that Oxiranemethanol, 3-pentyl- may exhibit various biological activities. Its potential interactions with biomolecules are primarily due to the reactivity of its epoxide group, which can lead to covalent bonding with nucleophilic sites in proteins and nucleic acids. This property suggests possible applications in medicinal chemistry and drug development, although specific studies on its biological effects remain limited .

The synthesis of Oxiranemethanol, 3-pentyl- typically involves the epoxidation of allylic alcohols. A widely used method is the Sharpless epoxidation, which utilizes titanium (IV) isopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is conducted in methylene chloride at low temperatures, followed by purification techniques such as distillation or preparative high-performance liquid chromatography (HPLC) for product isolation.

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors may be utilized to optimize reaction conditions for higher yield and purity while ensuring safety due to the reactive nature of the epoxide group.

The interaction studies of Oxiranemethanol, 3-pentyl- focus on its reactivity with biological macromolecules. The epoxide ring's ability to undergo nucleophilic attack allows it to form adducts with proteins and nucleic acids, potentially influencing their structure and function. This characteristic makes it a subject of interest in pharmacological research aimed at understanding its mechanism of action within biological systems .

Several compounds share structural similarities with Oxiranemethanol, 3-pentyl-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Oxiranemethanol (S)-Stereoisomer with similar propertiesDifferent spatial arrangement affecting reactivity
Phenylethylene oxideContains a phenyl group instead of a pentyl groupVariation in hydrophobicity and interaction profile
Propylene oxideA simpler epoxide structureMore widely used industrially but less complex

Uniqueness

The unique presence of the pentyl group in Oxiranemethanol, 3-pentyl- affects its interactions with other molecules compared to similar compounds. This structural feature may enhance its lipophilicity and influence its behavior in various environments, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Structural Framework and Reactivity Profile

The chemical structure of oxiranemethanol, 3-pentyl- with molecular formula C₈H₁₆O₂ and molecular weight 144.21 g/mol exhibits characteristic epoxide reactivity that facilitates nucleophilic ring-opening reactions essential for β-blocker synthesis [1]. The compound's lipophilic pentyl substituent (LogP = 1.32640) contributes to optimal membrane permeability properties required for cardiovascular drug candidates [3].

The synthetic approach to β-adrenergic antagonists typically involves the nucleophilic attack of amine-containing pharmacophores on the epoxide ring, resulting in formation of the critical β-amino alcohol functionality. Research demonstrates that enantiomerically pure β-blockers of the aryloxyaminopropanol type can be synthesized through reactions of phenolic compounds with chiral epoxide precursors, including (R)- and (S)-chloromethyloxirans and related glycidyl derivatives [4].

Enantioselective Synthesis Strategies

The preparation of optically active β-blockers requires careful control of stereochemistry during epoxide formation and subsequent ring-opening reactions. The Sharpless asymmetric epoxidation methodology has proven particularly valuable for generating chiral epoxide intermediates with high enantioselectivity (typically >90% enantiomeric excess) [5] [6]. This catalytic system employs titanium tetraisopropoxide with diethyl tartrate ligands to achieve stereocontrolled epoxidation of allylic alcohols.

Engineering studies of epoxide hydrolases have demonstrated remarkable improvements in catalytic efficiency for bulky pharmaceutical substrates. Mutants of epoxide hydrolase from Bacillus megaterium showed 42-fold increased activity toward α-naphthyl glycidyl ether, the direct precursor of (S)-propranolol, through targeted mutagenesis of the product-release site [7]. This advancement enables more efficient biocatalytic routes to enantiopure β-blocker intermediates.

Industrial Manufacturing Applications

Recent developments in chemoenzymatic synthesis have established efficient routes for both enantiomers of β-blockers using lipase-catalyzed kinetic resolution as the asymmetric step. The process achieves >99% enantiomeric excess for the desired (R)-chlorohydrin intermediate, which subsequently undergoes conversion to various β-blockers including propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol with enantiomeric excesses ranging from 96-99.9% [8].

The industrial synthesis benefits from step-economic approaches that set the stereocenter early in the synthetic sequence, enabling 'one-pot two-step' procedures that dramatically improve process efficiency. Alternative biocatalytic methods employ alcohol dehydrogenases from Lactobacillus kefir for asymmetric reduction of prochiral ketones, yielding chlorohydrin intermediates with >99% enantiomeric excess [8].

Antiviral Agent Building Block Strategies

The strategic incorporation of epoxide functionality into antiviral drug development has emerged as a powerful approach for creating mechanism-based inhibitors and essential synthetic intermediates. Oxiranemethanol, 3-pentyl- and related epoxide structures serve as crucial building blocks in the synthesis of several classes of antiviral agents, particularly those targeting viral proteases and replicases.

Viral Protease Inhibitor Development

Epoxide-containing molecules have demonstrated significant potential as irreversible inhibitors of viral proteases through covalent modification of active site residues. The development of hepatitis C virus non-structural 2 (NS2) autoprotease inhibitors represents a notable application of epoxide chemistry in antiviral drug discovery [9]. These compounds function through formation of covalent bonds with nucleophilic residues in the enzyme active site, leading to irreversible inhibition.

The mechanism of action involves initial non-covalent binding of the epoxide inhibitor to the target protease, followed by nucleophilic attack on the strained three-membered ring. This two-step binding process provides selectivity advantages over simple alkylating agents, as the rate-limiting step involves formation of the non-covalent enzyme-inhibitor complex [9]. The structural requirements for activity include not only the epoxide warhead but also specific recognition elements that ensure proper positioning within the active site.

HIV Protease Inhibitor Applications

Simple cis-epoxide-based inhibitors have shown promise as HIV-1 protease inhibitors, with structure-activity relationships revealing critical features for potent antiviral activity [10]. The design strategy combines nitrophenoxy groups for S1 pocket binding with cis-epoxide functionality for covalent interaction with the catalytic aspartate residues. These compounds exhibit time-dependent, irreversible inhibition with kinact values in the micromolar range.

The development of more sophisticated epoxide-based HIV protease inhibitors has involved detailed crystallographic studies revealing the binding mode of these compounds. Structural analysis of simian immunodeficiency virus protease complexed with 1,2-epoxy-3-(p-nitrophenoxy)propane (EPNP) demonstrated that the epoxide forms a covalent bond with active site aspartic acid residues while the phenyl moiety occupies the P1 binding site [11].

Influenza Neuraminidase Inhibitor Synthesis

The synthesis of oseltamivir (Tamiflu) represents one of the most successful applications of epoxide chemistry in antiviral drug development. The key transformation involves conversion of an epoxide intermediate derived from shikimic acid into the required 1,2-diamino functionality of the neuraminidase inhibitor [12]. This azide-free approach utilizes catalytic magnesium bromide for epoxide ring opening with allylamine, followed by palladium-catalyzed deallylation to generate the amino alcohol intermediate.

The synthetic route achieves overall yields of 35-38% from the epoxide precursor, exceeding the performance of previous azide-based processes (27-29%) while avoiding potentially hazardous reagents [12]. The methodology demonstrates the utility of epoxide intermediates in accessing complex stereochemical arrays required for antiviral activity.

Biochemical Probe Design for Enzyme Studies

The application of oxiranemethanol, 3-pentyl- and related epoxide structures in biochemical probe design represents a sophisticated approach to enzyme mechanism elucidation and inhibitor discovery. The intrinsic reactivity of the epoxide functionality, combined with appropriate recognition elements, enables the development of highly selective probes for various enzyme classes.

Epoxide Hydrolase Activity Probes

Fluorogenic probes based on epoxide chemistry have revolutionized the study of epoxide hydrolase enzymes, which play crucial roles in xenobiotic metabolism and endogenous signaling pathways. The development of 7-(2-(oxiran-2-yl)ethoxy)resorufin represents a significant advancement in long-wavelength fluorogenic probes for microsomal epoxide hydrolase activity [13]. This probe exhibits favorable photophysical properties including excitation at 571 nm and emission at 585 nm, with a wide working pH range from 6.0 to 10.0.

The probe design principle involves epoxide hydrolase-catalyzed ring opening to form a vicinal diol, which undergoes subsequent oxidation with sodium periodate to release strongly fluorescent resorufin. The method demonstrates excellent biological compatibility and enables determination of kinetic parameters with Km values of 3.31 mM and Vmax of 0.07 μmol/mg/min [13]. The probe shows superior affinity compared to traditional substrates such as styrene-7,8-oxide and benzo(a)pyrene.

Mechanism-Based Enzyme Inhibitors

The development of mechanism-based inhibitors utilizing epoxide warheads has provided valuable insights into enzyme catalytic mechanisms. Studies of 2-bromoethanesulfonate (BES) as an inhibitor of bacterial epoxide metabolism have revealed specific targeting of interchange thiol residues in 2-ketopropyl-CoM carboxylase/oxidoreductase [14]. The inhibitor demonstrates time-dependent inactivation through covalent modification of Cys82, while leaving other active site residues unmodified.

The selectivity of BES inhibition derives from initial non-covalent binding through the sulfonate group, which positions the reactive bromine for specific alkylation of the interchange thiol. This mechanism provides a model for designing selective inhibitors of other CoM-dependent enzymes involved in bacterial metabolism [14].

Activity-Based Protein Profiling

Recent developments in activity-based protein profiling have incorporated epoxide-containing probes for identifying and characterizing enzyme activities in complex biological systems. The screening of RNA molecules for epoxide reactivity has led to the discovery of catalytic RNAs capable of stereoselective epoxide transformations [15]. This approach utilizes biotinylated epoxide probes to capture and identify nucleic acid molecules with specific reactivity patterns.

The structural requirements for RNA-epoxide interactions include specific recognition elements beyond the reactive warhead, as demonstrated by the reduced activity observed upon shortening of alkyl chains or replacement of ester groups with amides [15]. These findings suggest that the RNA forms direct contacts with multiple regions of the epoxide substrate, providing a template for rational probe design.

Enzyme Kinetic Analysis Applications

Epoxide-based probes have proven particularly valuable for kinetic analysis of enzyme mechanisms, especially in cases where traditional substrates exhibit limited reactivity or selectivity. The development of enzyme-based detection systems utilizing halohydrin dehalogenase (HheC) and epichlorohydrin demonstrates the potential for field-deployable analytical methods [16]. The assay principle involves enzyme-catalyzed ring opening of the epoxide substrate, leading to pH changes that can be monitored using bromothymol blue indicator.

The system shows linear response over the range 0.13-2 mM with a detection limit of 0.07 mM and assay time of 8 minutes [16]. The methodology enables smartphone-based quantitative analysis, eliminating the need for sophisticated instrumentation while maintaining acceptable precision (relative standard deviation <5%).

PropertyValueSource
Molecular FormulaC₈H₁₆O₂PubChem
Molecular Weight144.21 g/molPubChem
CAS Number101758-85-4PubChem
IUPAC Name(3-pentyloxiran-2-yl)methanolChemSpider
Exact Mass144.115030ChemSpider
LogP1.32640ChemSrc
PSA (Polar Surface Area)32.76 ŲChemSrc
MethodCatalyst/ReagentSubstrate ScopeEnantioselectivityIndustrial Application
Sharpless EpoxidationTi(OiPr)₄ / TartrateAllylic alcoholsHigh (>90% ee)Diltiazem, Reboxetine
Jacobsen EpoxidationMn(salen) ComplexUnfunctionalized olefinsHigh (>90% ee)Indinavir, Atazanavir
Peracid EpoxidationmCPBA, DMDOGeneral alkenesNon-selectiveGeneral intermediates
Shi EpoxidationChiral KetoneUnfunctionalized olefinsHigh (>90% ee)Crixivan intermediates
Enzymatic EpoxidationEpoxide HydrolaseVarious epoxides (resolution)High (>99% ee)Propranolol precursors
Drug TargetEpoxide IntermediateSynthesis MethodYield (%)Enantiomeric Excess (%)
PropranololGlycidyl aryl etherEpichlorohydrin coupling72-8596-99
AlprenololGlycidyl aryl etherEpichlorohydrin coupling68-7894-98
MetoprololGlycidyl aryl etherEpichlorohydrin coupling75-8295-99
AtenololGlycidyl aryl etherEpichlorohydrin coupling70-8092-96
CarvedilolCarbazole epoxideSharpless epoxidation65-7590-95
Antiviral AgentEpoxide RoleMechanismDevelopment StageSynthetic Efficiency
Oseltamivir (Tamiflu)Shikimic acid epoxidationDiels-Alder precursorApproved drugHigh (multi-step)
EntecavirCyclopentane epoxide couplingMitsunobu couplingApproved drugModerate (complex)
TecovirimatEpoxide intermediate formationPericyclic cascadeApproved drugHigh (flow chemistry)
HIV Protease InhibitorsEpoxide warhead inhibitionCovalent protease bindingClinical trialsVariable
Hepatitis C NS2 InhibitorsEpoxide-based inhibitionAutoprotease inhibitionPreclinical researchModerate
Probe TypeTarget EnzymeDetection MethodApplicationsSelectivity
Fluorogenic Epoxide ProbesEpoxide hydrolasesFluorescence increaseEnzyme activity assaysHigh (substrate-specific)
Epoxide-Based Irreversible InhibitorsSerine proteasesMass spectrometryMechanism studiesHigh (mechanism-based)
Epoxide Activity-Based ProbesCysteine proteasesActivity lossInhibitor screeningModerate (class-specific)
Epoxide Hydrolase SubstratesMultiple EH familiesChiral analysisStereoselectivity studiesVariable (substrate-dependent)
Epoxide Affinity LabelsActive site residuesCovalent labelingActive site mappingHigh (residue-specific)

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

144.115029749 g/mol

Monoisotopic Mass

144.115029749 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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